4-Chloro-6-(4-methoxyphenyl)pyrimidine is a substituted pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds and are widely found in nature as substituted and ring-fused compounds, including the nucleotides cytosine, thymine and uracil, which are components of DNA and RNA. [] Due to the diverse biological activities associated with the pyrimidine scaffold, this molecule has attracted significant interest in organic and medicinal chemistry. []
4-Chloro-6-(4-methoxyphenyl)pyrimidine is a heterocyclic organic compound characterized by its pyrimidine ring substituted with a chlorine atom and a para-methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and as an intermediate in the synthesis of various biologically active molecules.
This compound can be synthesized through various chemical methods, often involving the chlorination of pyrimidine derivatives or the introduction of substituents onto the pyrimidine core. It is cataloged under different chemical databases, including PubChem and Sigma-Aldrich, which provide detailed information about its properties and synthesis .
4-Chloro-6-(4-methoxyphenyl)pyrimidine belongs to the class of pyrimidines, which are nitrogen-containing heterocycles. Pyrimidines are widely recognized for their role in biological systems, particularly in nucleic acids, and have been extensively studied for their pharmacological properties.
The synthesis of 4-Chloro-6-(4-methoxyphenyl)pyrimidine typically involves multi-step reactions. One common method includes:
The molecular formula of 4-Chloro-6-(4-methoxyphenyl)pyrimidine is C11H10ClN2O. The structure consists of a pyrimidine ring with a chlorine atom at position 4 and a methoxy-substituted phenyl group at position 6.
4-Chloro-6-(4-methoxyphenyl)pyrimidine can participate in various chemical reactions:
The mechanism of action for compounds like 4-Chloro-6-(4-methoxyphenyl)pyrimidine often involves interactions with biological targets such as enzymes or receptors.
Quantitative data on binding affinities and inhibition constants would typically be derived from biological assays and computational modeling studies.
Pyrimidine constitutes a privileged heterocyclic scaffold in medicinal chemistry due to its fundamental role in nucleic acid biochemistry and regulatory coenzymes. As a bioisostere of endogenous purines, pyrimidine derivatives exhibit enhanced bioavailability and target affinity, enabling rational drug design against oncological targets. The structural resemblance to nucleotide bases allows pyrimidine-containing compounds to interfere with DNA replication, RNA synthesis, and ATP-binding pockets of kinases—validated targets in cancer therapeutics. FDA-approved pyrimidine-based drugs such as Olmutinib (EGFR inhibitor), Pralsetinib (RET kinase inhibitor), and Osimertinib (third-generation EGFR TKI) demonstrate the scaffold's clinical significance in targeted oncology [8]. Molecular hybridization strategies frequently incorporate pyrimidine cores to develop multi-targeted agents, leveraging their synthetic versatility for introducing pharmacophoric elements at C-2, C-4, C-5, and C-6 positions. This adaptability facilitates optimization of pharmacokinetic properties while maintaining target engagement, particularly against tyrosine kinases and apoptosis regulators implicated in cancer progression [2] [8].
The molecular architecture of 4-Chloro-6-(4-methoxyphenyl)pyrimidine (Chemical Formula: C₁₁H₉ClN₂O₂; Molecular Weight: 220.65 g/mol) integrates two critical functional groups that govern its reactivity and biological interactions. The 4-chloro moiety serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling efficient derivatization with nitrogen, oxygen, or sulfur nucleophiles. This reactivity is exploited in pharmaceutical synthesis to install alkylamino, aryloxy, or heterocyclic substituents that enhance target affinity [5] . For instance, 4-chloro substitution in pyrimidines facilitates Suzuki-Miyaura cross-coupling to generate 4-arylpyrimidines or amination to produce kinase-inhibitory pharmacophores [9].
The 4-methoxyphenyl group at C-6 contributes to target recognition through hydrophobic interactions with kinase hinge regions. The methoxy (-OCH₃) substituent modulates electronic properties via resonance effects, enhancing π-stacking with phenylalanine residues in ATP-binding pockets. Additionally, this aryl group improves cell membrane permeability by increasing lipophilicity (cLogP ≈ 3), as confirmed by experimental partition coefficient studies of analogous pyrimidines [8]. X-ray crystallographic analyses of related anticancer pyrimidines demonstrate that the 4-methoxyphenyl orientation allows optimal van der Waals contacts with hydrophobic subpockets in VEGFR-2 and EGFR kinases [8].
Table 1: Synthetic Applications of 4-Chloro Reactivity in Pyrimidine Chemistry
Nucleophile | Reaction Conditions | Product | Application |
---|---|---|---|
Piperazine | Dry benzene, reflux, 11-14 h | 6-(Piperazin-1-yl)pyrimidines | PI3Kδ/γ inhibition [1] |
Ethoxide | EtOH, 20°C, 2 h | 6-Ethoxy-2-(methylthio)pyrimidine | Kinase inhibitor intermediate |
4-Methoxyphenol | K₂CO₃, DMF, 70°C | 4-(4-Methoxyphenoxy)pyrimidine | Angiogenesis modulation [5] |
Hydrazine | Ethanol, reflux | 2-Hydrazinylpyrimidines | Apoptosis induction [4] |
Cancer treatment paradigms have shifted toward multi-target inhibition to overcome compensatory pathway activation and drug resistance. 4-Chloro-6-(4-methoxyphenyl)pyrimidine serves as a strategic precursor for synthesizing dual EGFR/VEGFR-2 inhibitors, addressing the crosstalk between proliferative and angiogenic signaling in tumors. EGFR-driven cancers frequently exhibit VEGF upregulation as an escape mechanism, necessitating concurrent pathway blockade [8]. Pyrimidine hybrids derived from this scaffold demonstrate potent dual inhibition, exemplified by compounds 22 and 29 (GI₅₀ = 22–24 nM against NCI-60 panels), which suppress both EGFR phosphorylation (IC₅₀ = 0.28 µM) and VEGFR-2 autophosphorylation (IC₅₀ = 0.31 µM) [8].
Table 2: Anticancer Activities of Pyrimidine Hybrids Derived from 4-Chloro-6-(4-methoxyphenyl)pyrimidine
Compound | Structural Modification | Biological Activity | Molecular Targets |
---|---|---|---|
7f [1] | Trimethoxy derivative | IC₅₀ = 3.36 µM (AKT-1), Cell cycle arrest (S-phase) | PI3Kδ/γ, AKT-1, Cyclin D1 |
22 [8] | 2-((3,4-Dimethoxybenzyl)thio) | GI₅₀ = 22 nM, Wound closure inhibition (20%) | EGFR, VEGFR-2, Bax/Bcl-2 |
29 [8] | 2-((4-Chlorobenzyl)thio) | GI₅₀ = 24 nM, Migration suppression (80%) | EGFR, VEGFR-2, Caspase-3 |
Mcl-1/Bcl-2 inhibitors [2] | Cyanopyrimidine derivatives | Caspase-dependent apoptosis (SKOV-3 cells) | Mcl-1, Bcl-2, DNA damage response |
Mechanistically, such derivatives induce apoptosis by modulating the Bax/Bcl-2 ratio and inhibiting cancer cell migration by >80% at 48 hours, outperforming single-target agents like Erlotinib (EGFR-specific) or Sorafenib (VEGFR-specific) [8]. The 4-methoxyphenyl group enhances binding to both kinase domains, while the C-4 chlorine allows installation of thioether linkers that connect to hydrophobic pharmacophores, yielding balanced potency against both targets. This approach exemplifies structure-based strategies to optimize polypharmacology within a single molecular entity.
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: